Z-Gly-Ala-NH2
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Overview
Description
N-[(Benzyloxy)carbonyl]glycylalaninamide is a compound with the molecular formula C12H14N2O5. It is a derivative of glycine and alanine, where the glycine is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Ala-NH2 typically involves the protection of glycine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Z-Gly-Ala-NH2 involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The compound interacts with coupling reagents to form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]glycylglycine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- (S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid
Uniqueness
N-[(Benzyloxy)carbonyl]glycylalaninamide is unique due to its specific structure, which includes both glycine and alanine residues. This makes it particularly useful in the synthesis of peptides that require these amino acids. Its benzyloxycarbonyl protecting group is also advantageous as it can be selectively removed under mild conditions, allowing for precise control over peptide synthesis .
Properties
IUPAC Name |
benzyl N-[2-[(1-amino-1-oxopropan-2-yl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYPZVICLRSKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305112 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]glycylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17331-79-2 |
Source
|
Record name | NSC169152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]glycylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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